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Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a key active metabolite of the widely
prescribed lipid-regulating drug fenofibrate, presents a molecule of significant interest in
pharmacological and chemical research. Following the hydrolysis of fenofibrate in the body, this
carboxylic acid derivative, fenofibric acid, is the primary agent responsible for the drug's
therapeutic effects on lipid metabolism. A comprehensive understanding of its fundamental
chemical properties is therefore paramount for researchers in drug development,
pharmacology, and analytical chemistry.

This guide provides a detailed exploration of the essential chemical and physical
characteristics of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. We will delve into its
structural features, physicochemical parameters, spectroscopic signature, and a representative
synthetic approach. The insights provided herein are intended to equip researchers and
scientists with the foundational knowledge required for its accurate identification, handling, and
application in experimental settings.

Molecular Structure and Isomerism
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The chemical structure of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is characterized by a
central quaternary carbon atom, which imparts specific steric and electronic properties to the
molecule. This central carbon is bonded to a p-hydroxyphenyl group, a carboxyl group, and two
methyl groups.

Figure 1: Chemical structure of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its
application in research and development. These properties influence its solubility, absorption,
distribution, metabolism, and excretion (ADME) profile, as well as its formulation
characteristics.

Property Value Source
Molecular Formula C10H1203
Molecular Weight 180.20 g/mol
Melting Point 184 °C
pKa 4.5 (predicted)
N Soluble in methanol and
Solubility
chloroform.
White to off-white crystalline
Appearance .
solid.
LogP 2.1 (predicted)

Expert Insights: The predicted pKa of 4.5 indicates that 2-(4-Hydroxyphenyl)-2-
methylpropanoic acid is a weak acid. At physiological pH (around 7.4), the carboxylic acid
group will be predominantly deprotonated, rendering the molecule negatively charged. This has
significant implications for its biological activity and membrane permeability. The predicted
LogP value of 2.1 suggests a moderate lipophilicity, which is consistent with its ability to interact
with biological membranes.
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Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of
a molecule. Below are the expected spectroscopic characteristics for 2-(4-Hydroxyphenyl)-2-
methylpropanoic acid.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their
chemical environments within the molecule.

e 1HNMR (CDCIs, 400 MHz): 6 7.25 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 1.55 (s, 6H).
Interpretation:

e The two doublets at 7.25 and 6.78 ppm are characteristic of a para-substituted benzene ring.
The coupling constant of 8.8 Hz confirms the para-substitution pattern.

e The singlet at 1.55 ppm corresponds to the six equivalent protons of the two methyl groups.

e The protons of the carboxylic acid and hydroxyl groups are often broad and may exchange
with deuterium if D20 is added.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the
molecule.

e 13C NMR (CDCls, 100 MHz): 6 182.9, 154.9, 137.9, 128.9, 115.3, 48.9, 26.2.
Interpretation:
e The signal at 182.9 ppm is characteristic of a carboxylic acid carbon.

e The signals at 154.9, 137.9, 128.9, and 115.3 ppm correspond to the carbons of the
aromatic ring.

e The signal at 48.9 ppm is attributed to the quaternary carbon.
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e The signal at 26.2 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

e IR (KBr, cm~1): 3400-2500 (broad, O-H stretch of carboxylic acid and phenol), 1705 (C=0
stretch of carboxylic acid), 1610, 1510 (C=C stretch of aromatic ring), 1230 (C-O stretch).

Interpretation:

The broad absorption band in the region of 3400-2500 cm~1 is a hallmark of the O-H
stretching vibrations of a hydrogen-bonded carboxylic acid and a phenolic hydroxyl group.

e The strong absorption at 1705 cm~1 is indicative of the carbonyl (C=0) stretching of the
carboxylic acid.

e The peaks at 1610 and 1510 cm~1 are characteristic of the carbon-carbon double bond
stretching vibrations within the aromatic ring.

e The absorption around 1230 cm~1 corresponds to the C-O stretching vibration.

Synthesis and Reactivity

A common laboratory-scale synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
involves the hydrolysis of the corresponding ester, such as fenofibrate.

NaOH, H20/EtOH
Fenofibrate Hydrolysis Reflux 2-(4-Hydroxyphenyl)-2-
methylpropanoic acid

reagents
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Figure 2: A representative synthetic workflow for 2-(4-Hydroxyphenyl)-2-methylpropanoic
acid via hydrolysis of fenofibrate.

Experimental Protocol: Hydrolysis of Fenofibrate

Objective: To synthesize 2-(4-Hydroxyphenyl)-2-methylpropanoic acid by the basic
hydrolysis of fenofibrate.

Materials:

Fenofibrate

e Sodium hydroxide (NaOH)

o Ethanol (EtOH)

o Water (H20)

e Hydrochloric acid (HCI)

e Dichloromethane (CH2Cl2)

e Magnesium sulfate (MgSQOa4)

¢ Round-bottom flask

o Reflux condenser

e Separatory funnel

o Beakers, graduated cylinders, and other standard laboratory glassware

Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve fenofibrate in a mixture of ethanol and
water.
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» Hydrolysis: Add a solution of sodium hydroxide to the flask. The amount of NaOH should be
in stoichiometric excess to ensure complete hydrolysis.

o Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for complete
reaction, typically monitored by Thin Layer Chromatography (TLC).

o Work-up: a. After cooling to room temperature, remove the ethanol using a rotary evaporator.
b. Dilute the remaining aqueous solution with water and wash with dichloromethane to
remove any unreacted starting material and non-polar impurities. c. Acidify the aqueous layer
with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form
the desired carboxylic acid, which will precipitate out of the solution.

« |solation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid
with cold water to remove any remaining salts. c. The crude product can be further purified
by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

» Drying and Characterization: Dry the purified product under vacuum. Characterize the final
product by melting point determination and spectroscopic methods (NMR, IR) to confirm its
identity and purity.

Trustworthiness of the Protocol: This protocol represents a standard and reliable method for
ester hydrolysis. The self-validating steps include monitoring the reaction by TLC to ensure
completion and characterization of the final product to confirm its identity and purity.

Biological and Toxicological Considerations

As the active metabolite of fenofibrate, 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a
peroxisome proliferator-activated receptor alpha (PPARQ) agonist. Its interaction with PPARa
leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, which
is the basis of its therapeutic effects.

Information on the specific toxicity of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is limited,
as it is typically studied in the context of its parent drug, fenofibrate. Standard laboratory safety
precautions should be followed when handling this compound.

Conclusion
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This technical guide has provided a comprehensive overview of the fundamental chemical
properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. The information presented, from
its molecular structure and physicochemical properties to its spectroscopic signature and a
reliable synthetic protocol, is intended to serve as a valuable resource for researchers and
scientists. A thorough understanding of these core characteristics is essential for the effective
utilization of this important molecule in both academic and industrial research settings.

» To cite this document: BenchChem. [basic chemical properties of 2-(4-Hydroxyphenyl)-2-
methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591155#basic-chemical-properties-of-2-4-
hydroxyphenyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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